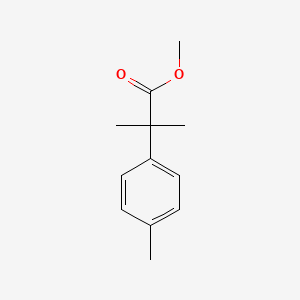

Methyl 2-methyl-2-(4-methylphenyl)propanoate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enantioseparation and Chromatography

Methyl 2-methyl-2-(4-methylphenyl)propanoate and its isomers have been a subject of research in the field of enantioseparation and chromatography. For example, Jin et al. (2020) studied the enantioseparation of 2-(4-methylphenyl)propanoic acid using countercurrent chromatography. This process involves using hydroxypropyl-β-cyclodextrin as a chiral selector, allowing for the separation of enantiomers with high purity and recovery. Such studies are crucial in understanding the separation and purification processes of complex organic compounds (Yang Jin et al., 2020).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of this compound derivatives. For instance, Chong-heng (2010) investigated the synthesis of 2-(4-methylphenyl)propanoic acid using a specific catalyst. This kind of research is vital for developing efficient synthetic pathways for potentially useful compounds (He Chong-heng, 2010).

Pharmacological Applications

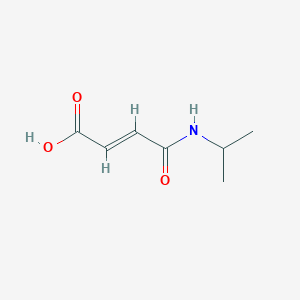

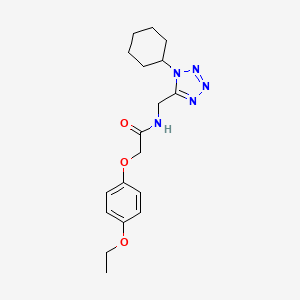

In the pharmacological sector, derivatives of this compound have been studied for their potential therapeutic applications. As an example, Arshad et al. (2017) synthesized amide derivatives of dexibuprofen (which contains a similar structural component) and investigated their interactions with DNA. Such research is indicative of the exploration of these compounds in drug design and their potential biological activities (N. Arshad et al., 2017).

Herbicide Research

Research has also extended into the agricultural sector, where derivatives of this compound have been studied as herbicides. Shimabukuro et al. (1978) investigated the physiological effects of a derivative on plants like oat and wheat, providing insights into the compound's mode of action and potential use in controlling undesirable plant growth (M. Shimabukuro et al., 1978).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-methyl-2-(4-methylphenyl)propanoate are currently unknown. More research is needed to elucidate the biochemical pathways that this compound affects .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Propriétés

IUPAC Name |

methyl 2-methyl-2-(4-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)12(2,3)11(13)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQBQMUJJMQZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2369313.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate](/img/structure/B2369314.png)

![N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B2369316.png)

![N-(cyanomethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2369318.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369320.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2369321.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2369325.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2369326.png)